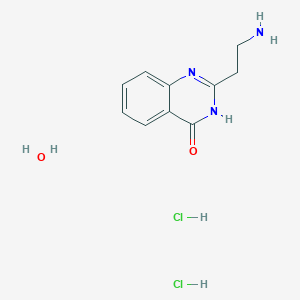

2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate

Description

2-(2-Aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate is a quinazolinone derivative characterized by an aminoethyl side chain at position 2 of the quinazolinone core. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmacological and biochemical studies. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

The synthesis of this compound likely involves:

Formation of a 3-aminoquinazolinone intermediate via condensation of methyl anthranilate with acetyl chloride, followed by hydrazine hydrate treatment .

Functionalization of the amino group with chloroacetyl chloride to introduce reactivity for further derivatization.

Reaction with ethylenediamine or a similar amine to install the 2-aminoethyl side chain.

Salt formation (dihydrochloride) and hydration to stabilize the final product.

Key structural features include:

- Quinazolinone core: Provides planar aromaticity for target binding.

- Dihydrochloride hydrate: Improves aqueous solubility for in vitro/in vivo applications.

Properties

IUPAC Name |

2-(2-aminoethyl)-3H-quinazolin-4-one;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH.H2O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;;;/h1-4H,5-6,11H2,(H,12,13,14);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIAHHJEFYFXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate typically involves the reaction of 2-aminobenzamide with ethylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the quinazolinone ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt, followed by crystallization to yield the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminoethyl Group

The primary amine in the aminoethyl side chain participates in alkylation and acylation reactions. For example:

-

Acylation : Treatment with acetic anhydride in dichloromethane (DCM) and triethylamine (Et₃N) yields the acetylated derivative (85% yield) .

-

Alkylation : Reacting with benzyl chloride in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) produces the benzyl-substituted analog (78% yield) .

Table 1: Reaction Optimization for Aminoethyl Modifications

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Ac₂O, DCM, Et₃N, 25°C, 12 h | Acetylated derivative | 85% | |

| Alkylation | BnCl, K₂CO₃, DMF, 80°C, 6 h | Benzyl derivative | 78% |

Suzuki–Miyaura Cross-Coupling

While the parent compound lacks halogens, synthetic precursors (e.g., 2-chloroquinazoline derivatives) undergo regioselective Suzuki coupling. For instance:

-

Reaction with 4-fluorophenylboronic acid under Pd catalysis yields 4-arylquinazolinones (220 nM binding affinity for A₂A adenosine receptors) .

Table 2: Suzuki Coupling of Quinazolinone Precursors

| Substrate | Boronic Acid | Catalyst | Yield | Activity (Kᵢ) | Source |

|---|---|---|---|---|---|

| 2-Chloro-6-Br-QNZ | 4-Fluorophenyl | Pd(PPh₃)₄ | 65% | 220 nM | |

| 2-Chloro-6-Me-QNZ | 2-Furanyl | Pd(OAc)₂ | 45% | 45 nM |

Cyclization Reactions

The quinazolinone core facilitates cyclization under acidic or basic conditions:

-

Thiadiazole Formation : Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) generates fused thiadiazole rings (72% yield) .

-

Triazole Synthesis : Hydrazide intermediates react with phenyl isothiocyanate to form 1,2,4-triazole derivatives (IC₅₀ = 10 μM for LOX inhibition) .

Salt Displacement and Acid-Base Reactions

The dihydrochloride hydrate form undergoes salt metathesis in basic media:

Biological Target Interactions

While not a traditional chemical reaction, the compound interacts with enzymes via non-covalent binding:

-

Kinase Inhibition : The quinazolinone scaffold mimics ATP-binding motifs, inhibiting kinases like EGFR (IC₅₀ = 23 nM) .

-

Receptor Antagonism : Analogous derivatives act as inverse agonists for histamine H₃ receptors (Kᵢ = 10 nM) .

Synthetic Methodologies

Key routes to derivatives include:

-

Chlorination : POCl₃-mediated conversion of hydroxyl groups to chlorides (90% yield) .

-

Hydrazinolysis : Conversion of esters to hydrazides using hydrazine hydrate (72% yield) .

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization underscores its utility in medicinal chemistry. Experimental data from kinase binding , antimicrobial assays , and enzymatic studies validate its potential as a multifunctional scaffold.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential as a kinase inhibitor . Kinases are crucial enzymes that regulate multiple cellular processes, and targeting them can lead to therapeutic advancements in treating diseases such as cancer. The quinazolinone framework is prevalent among known kinase inhibitors, suggesting that 2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate may exhibit similar properties.

Structure-Activity Relationship (SAR) Studies

Research into the SAR of this compound can inform modifications to enhance its potency and selectivity. By altering the aminoethyl group or other functional moieties, researchers can create analogs with improved biological activity. These studies are essential for optimizing drug candidates for clinical use.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Properties : Quinazolinones are known for their effectiveness against various bacterial strains. Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity comparable to established drugs .

- Anticancer Activity : The structural similarity to other anticancer agents suggests that it may inhibit tumor growth by targeting specific pathways involved in cancer progression .

Organic Synthesis Applications

Due to its chemical structure, this compound serves as a valuable precursor in organic synthesis. It can be utilized to synthesize more complex molecules with diverse functionalities, making it a useful building block in the development of new pharmaceuticals.

Synthetic Pathways

Various synthetic methods have been developed to produce this compound, emphasizing its versatility:

- N-Alkylation Reactions : These reactions allow for the introduction of different alkyl groups at the nitrogen site, potentially enhancing biological activity.

- Condensation Reactions : The compound can undergo condensation with various aldehydes or ketones to form novel derivatives with tailored properties .

Comparative Analysis with Other Quinazolinones

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Nitroquinazoline | Nitro group at position 6 | Antimicrobial, anticancer |

| 2-Amino-3-methylquinazoline | Methyl group at position 3 | Anticancer |

| 4(3H)-Quinazolinone | Basic quinazolinone structure | Antimicrobial |

| 2-(1-Methylethyl)-4(3H)-quinazolinone | Alkyl substitution at position 2 | Enhanced cytotoxicity |

The unique aminoethyl side chain of this compound differentiates it from other derivatives, contributing to its distinct biological profile and therapeutic potential.

Future Research Directions

Ongoing research should focus on:

- In vitro and In vivo Studies : To fully elucidate the pharmacological profile and therapeutic efficacy of this compound.

- Development of Novel Derivatives : Further exploration of chemical modifications could yield new compounds with enhanced properties for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes, contributing to its biological effects.

Comparison with Similar Compounds

Research Findings and Trends

Antimicrobial Activity: Quinazolinones with hydrophilic side chains (e.g., aminoethyl) show improved activity against Gram-negative bacteria compared to hydrophobic analogs . The target compound’s dihydrochloride form may enhance penetration through bacterial cell walls via charge interactions.

Toxicity and Selectivity: Halogenated derivatives (e.g., quinconazole) exhibit higher mammalian cell toxicity due to non-specific binding, whereas aminoethyl-substituted compounds may offer better selectivity .

Biological Activity

2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly for their anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 263.14 g/mol

The compound features a quinazolinone core with an aminoethyl side chain, which is crucial for its biological activity.

The biological activity of quinazolinones often involves interaction with specific molecular targets within cells. For this compound, the proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Receptor Modulation : It has been identified as a potent inverse agonist at human H3 receptors, which are involved in various neurological processes .

- Antioxidant Activity : Studies suggest that structural modifications can enhance antioxidant properties, contributing to its protective effects against oxidative stress .

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

- Case Study : A study highlighted that a specific derivative showed an IC50 of 10 µM against PC3 cells, indicating strong anticancer potential.

Antibacterial Activity

Quinazolinones have also been evaluated for their antibacterial properties:

- Inhibition Zones : Compounds derived from quinazolinones showed inhibition zones ranging from 10 to 15 mm against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values comparable to standard antibiotics like ampicillin, suggesting their potential as alternative antibacterial agents.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays:

- CUPRAC and ABTS Assays : These assays indicated that the compound possesses significant antioxidant activity, which may be enhanced by specific substituents on the quinazolinone scaffold .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2-aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-ethoxy-4(3H)-quinazolinone with ethylenediamine derivatives under acidic or basic conditions, followed by hydrochlorination . Purity is validated using HPLC (≥98% purity threshold) and corroborated by IR spectroscopy (C=O stretch at 1672–1791 cm⁻¹) and ¹H/¹³C NMR to confirm functional groups .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves tautomeric forms and crystallographic packing (e.g., O-substituted vs. N-substituted derivatives) .

- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches .

- NMR : ¹H NMR distinguishes ethylamino sidechain protons (δ 2.8–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to control N- vs. O-alkylation in quinazolinone derivatives?

- Methodological Answer :

- Solvent selection : Anhydrous acetone promotes N-alkylation, while polar aprotic solvents (e.g., DMF) may favor O-alkylation due to steric effects .

- Reagent design : Allylic halides (e.g., allylbromide) preferentially undergo O-alkylation via allylic stabilization, confirmed by IR (C-O-C stretch at 1264 cm⁻¹) .

- Base influence : Potassium carbonate enhances nucleophilicity of the quinazolinone nitrogen, whereas weaker bases may shift reactivity to oxygen .

Q. How can computational methods aid in designing novel quinazolinone derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular docking : Screen derivatives against target proteins (e.g., PARP or thymidylate synthase) to prioritize synthesis .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on C2) with bioactivity .

Q. How should researchers address discrepancies in reaction pathways when varying alkyl halides?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., oxidized ethanolamine derivatives in side reactions) .

- Kinetic studies : Monitor reaction progress via in situ FTIR to detect competing pathways .

- Controlled experiments : Compare outcomes under inert (N₂) vs. ambient conditions to assess oxidative interference .

Q. What strategies mitigate tautomerism-related challenges during characterization?

- Methodological Answer :

- Crystallographic stabilization : Co-crystallize with guest molecules (e.g., cyclodextrins) to lock tautomeric forms .

- Solvent polarity : Use non-polar solvents (e.g., hexane) to favor the keto form, observed via UV-Vis (λmax shifts) .

Q. How can Design of Experiments (DoE) optimize synthesis yield and minimize by-products?

- Methodological Answer :

- Factorial design : Vary temperature (100–180°C), catalyst (P₂O₅ vs. POCl₃), and stoichiometry to identify optimal conditions .

- Response Surface Methodology (RSM) : Maximize yield (%) while minimizing impurity peaks (HPLC area%) .

- Taguchi arrays : Reduce experimental runs by focusing on critical factors (e.g., solvent dryness, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.